N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
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Overview
Description
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that features a unique combination of thiadiazine and triazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions.
Synthesis of the Triazinoindole Moiety: This involves the cyclization of a suitable precursor, such as 5-methylindole, with hydrazine derivatives and other reagents to form the triazinoindole structure.
Coupling Reaction: The final step involves coupling the thiadiazine and triazinoindole moieties using a suitable linker, such as butanoyl chloride, under conditions that promote the formation of the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as antiviral, anticancer, and antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methylphenyl)-4H-1,3,4-thiadiazin-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- **N-[5-(4-methylphenyl)-4H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Uniqueness
What sets N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide apart is its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C24H23N7OS2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C24H23N7OS2/c1-4-19(22(32)26-23-29-27-17(13-33-23)15-11-9-14(2)10-12-15)34-24-25-21-20(28-30-24)16-7-5-6-8-18(16)31(21)3/h5-12,19H,4,13H2,1-3H3,(H,26,29,32) |
InChI Key |
QHAGWBJWOFHMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
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